molecular formula C3H3N3O2S B112414 4-Amino-1,2,5-thiadiazole-3-carboxylic acid CAS No. 2829-58-5

4-Amino-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B112414
CAS No.: 2829-58-5
M. Wt: 145.14 g/mol
InChI Key: OJMKAQZLZNNVTG-UHFFFAOYSA-N
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Description

Hexachlorodisiloxane . It is a chemical compound composed of chlorine, silicon, and oxygen. Structurally, it is the symmetrical ether of two trichlorosilyl groups . This compound is significant in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexachlorodisiloxane can be synthesized via high-temperature oxidation of silicon tetrachloride. The reaction is as follows:

2SiCl4+O22(SiCl3)2O+Cl22SiCl_4 + O_2 \rightarrow 2(SiCl_3)_2O + Cl_2 2SiCl4​+O2​→2(SiCl3​)2​O+Cl2​

This reaction typically occurs at temperatures between 950°C and 970°C .

Industrial Production Methods: In industrial settings, the production of hexachlorodisiloxane involves the controlled oxidation of silicon tetrachloride in a high-temperature reactor. The process ensures the efficient conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Hexachlorodisiloxane undergoes several types of chemical reactions, including:

    When exposed to water, it hydrolyzes to form silicon dioxide and hydrochloric acid:

    Hydrolysis: (SiCl3)2O+3H2O2SiO2+6HCl(SiCl_3)_2O + 3H_2O \rightarrow 2SiO_2 + 6HCl (SiCl3​)2​O+3H2​O→2SiO2​+6HCl

    Under intense heat, it decomposes to silicon dioxide and silicon tetrachloride:

    Decomposition: 2(SiCl3)2OSiO2+3SiCl42(SiCl_3)_2O \rightarrow SiO_2 + 3SiCl_4 2(SiCl3​)2​O→SiO2​+3SiCl4​

    Substitution: Reaction with antimony trifluoride yields hexafluorodisiloxane.

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Antimony Trifluoride: For substitution reactions to form hexafluorodisiloxane.

Major Products:

  • Silicon Dioxide (SiO_2)
  • Hydrochloric Acid (HCl)
  • Silicon Tetrachloride (SiCl_4)
  • Hexafluorodisiloxane

Scientific Research Applications

Hexachlorodisiloxane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Hexachlorodisiloxane can be compared with other similar compounds, such as:

  • Hexafluorodisiloxane: Formed by the substitution reaction of hexachlorodisiloxane with antimony trifluoride.
  • Silicon Tetrachloride: A precursor in the synthesis of hexachlorodisiloxane.
  • Silicon Dioxide: A major product of hexachlorodisiloxane hydrolysis.

Uniqueness: Hexachlorodisiloxane is unique due to its symmetrical structure and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-amino-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMKAQZLZNNVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291030
Record name 4-amino-1,2,5-thiadiazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2829-58-5
Record name 2829-58-5
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Record name 4-amino-1,2,5-thiadiazole-3-carboxylic acid
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Record name 4-Amino-1,2,5-thiadiazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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